molecular formula C68H110N22O27S2 B1213582 Talisomycin CAS No. 65057-90-1

Talisomycin

Cat. No.: B1213582
CAS No.: 65057-90-1
M. Wt: 1731.9 g/mol
InChI Key: VUPBDWQPEOWRQP-RIJHKAIISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tallysomycin A is a glycopeptide antibiotic complex belonging to the bleomycin family and is classified as a potent third-generation bleomycin analog . It was first isolated from the unusual actinomycetes strain Streptoalloteichus hindustanus . Its structure is related to bleomycin and includes unique components such as the amino sugar 4-amino-4,6-dideoxy-L-talose and an additional amino acid, L-β-lysine, resulting in a longer peptide chain than bleomycin or tallysomycin B . The compound exhibits broad antibacterial and antifungal activity and demonstrates potent activity in the prophage induction of lysogenic bacteria . Its primary research value lies in its potent antitumor activity. The mechanism of action, shared with bleomycin, involves the induction of single-strand and double-strand breaks in DNA, leading to cell cycle arrest and apoptosis . Studies have shown that Tallysomycin A is active against experimental models including sarcoma 180, with its biosynthetic derivative, Tallysomycin S10b, showing a comparable antitumor profile with potentially reduced toxicity . This makes Tallysomycin A a valuable tool for oncology research, particularly for studying DNA damage and repair mechanisms, and for evaluating new chemotherapeutic strategies. The product is furnished for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

65057-90-1

Molecular Formula

C68H110N22O27S2

Molecular Weight

1731.9 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-3-[[(2R,3S)-5-[[(2S,3R)-1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

InChI

InChI=1S/C68H110N22O27S2/c1-25-42(87-57(89-55(25)74)31(16-38(72)95)81-18-30(71)56(75)105)59(107)88-44(52(32-19-78-24-82-32)114-67-54(48(101)45(98)36(20-91)113-67)115-66-50(103)53(116-68(76)110)46(99)37(21-92)112-66)61(109)83-26(2)35(94)17-40(97)86-43(27(3)93)60(108)90-62(117-65-49(102)47(100)41(73)28(4)111-65)51(104)64-85-34(23-119-64)63-84-33(22-118-63)58(106)80-13-7-9-29(70)15-39(96)79-14-8-12-77-11-6-5-10-69/h19,22-24,26-31,35-37,41,43-54,62,65-67,77,81,91-94,98-104H,5-18,20-21,69-71,73H2,1-4H3,(H2,72,95)(H2,75,105)(H2,76,110)(H,78,82)(H,79,96)(H,80,106)(H,83,109)(H,86,97)(H,88,107)(H,90,108)(H2,74,87,89)/t26-,27-,28+,29?,30+,31+,35+,36+,37-,41-,43+,44+,45-,46-,47-,48+,49-,50+,51?,52+,53+,54+,62?,65+,66-,67+/m1/s1

InChI Key

VUPBDWQPEOWRQP-RIJHKAIISA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCNCCCCN)N)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)C[C@@H]([C@@H](C)NC(=O)[C@H]([C@H](C4=CN=CN4)O[C@H]5[C@H]([C@H]([C@@H]([C@@H](O5)CO)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)N)C)O)O)O)N

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCNCCCCN)N)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N

Synonyms

talisomycin
tallysomycin
tallysomycin A
tallysomycin B
tallysomycin S(10)

Origin of Product

United States

Biosynthesis of Tallysomycin a

Isolation and Characterization of the Producing Microorganism, Streptoalloteichus hindustanus

Tallysomycin (B1496223) A and its congeners are naturally produced by the actinomycete bacterium Streptoalloteichus hindustanus nih.govacs.orgacs.org. This microorganism was first identified and characterized as a novel genus and species, Streptoalloteichus hindustanus strain C677-91 (also cataloged as ATCC 31217 and FERM-P No. 4070) jst.go.jp. S. hindustanus is a mesophilic bacterium isolated from soil dsmz.de. Morphologically, it exhibits characteristics akin to Streptomyces species, forming spore-chain clusters and sclerotia in aerial mycelium, but also possesses sporangia-like vesicles containing motile spores in its vegetative mycelium jst.go.jp. The strain Streptoalloteichus hindustanus E465-94 ATCC 31158 is specifically recognized as the producer of Tallysomycin A and has been extensively studied for its biosynthetic capabilities nih.govacs.orgnih.govnih.govsecondarymetabolites.org.

Genomic Analysis of the Tallysomycin Biosynthetic Gene Cluster (tlm)

The genetic basis for Tallysomycin A biosynthesis lies within a large contiguous DNA region known as the tallysomycin biosynthetic gene cluster, designated tlm nih.govacs.orgsecondarymetabolites.orgu-tokyo.ac.jpnih.gov. This cluster has been cloned and sequenced, revealing a highly organized system responsible for the assembly of the antibiotic.

The tlm gene cluster, identified in Streptoalloteichus hindustanus E465-94 ATCC 31158, spans approximately 80.2 kilobases (kb) and contains around 40 open reading frames (ORFs) nih.govsecondarymetabolites.org. Of these, approximately 30 ORFs have been assigned to the Tallysomycin biosynthetic pathway nih.gov. This cluster exhibits significant homology to the bleomycin (B88199) (BLM) biosynthetic gene cluster, suggesting a shared evolutionary origin and conserved architectural principles for producing related glycopeptide antibiotics nih.govacs.org. The cluster is classified under MIBiG accession BGC0001048 and includes genes categorized as core biosynthetic, additional biosynthetic, transport-related, regulatory, and resistance genes secondarymetabolites.org.

The tlm gene cluster encodes a diverse array of enzymes essential for Tallysomycin A synthesis. Key components include genes responsible for the assembly of the peptide backbone, the formation of heterocyclic rings, the biosynthesis of unique deoxysugars, and their subsequent attachment to the aglycone.

Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Genes: The cluster contains genes encoding nine modules of Nonribosomal Peptide Synthetases (NRPS) and one module of a Polyketide Synthase (PKS) nih.govresearchgate.net. These large, multi-domain enzymes are responsible for the template-directed, non-enzymatic assembly of the peptide and polyketide portions of the molecule, respectively researchgate.netebi.ac.uk. Specifically, the tlmVI gene, encoding NRPS-5, contains acyl-CoA ligase (AL) and acyl carrier protein (ACP)-like domains, which are implicated in the biosynthesis of the β-aminoalaninamide moiety ebi.ac.uk. The NRPS modules are critical for the selection, activation, and condensation of amino acid precursors, and also play a role in forming the characteristic heterocyclic rings, such as the bithiazole moiety found in Tallysomycin A acs.orgnih.govebi.ac.uk.

Sugar Biosynthesis and Attachment Genes: A significant portion of the tlm cluster is dedicated to the biosynthesis and attachment of the unique deoxysugars that distinguish tallysomysins from bleomycins. Seven enzymes are involved in deoxysugar biosynthesis and attachment nih.gov. Notably, the tlmK gene encodes a glycosyltransferase crucial for attaching the 4-amino-4,6-dideoxy-l-talose sugar to the aglycone, forming a glycosylcarbinolamide linkage that is characteristic of tallysomysins nih.govebi.ac.uk. The tlmHJK operon is also implicated in the biosynthesis and attachment of this specific talose sugar nih.gov. Other genes, such as tlmE and tlmF, also encode glycosyltransferases, while tlmG functions as an epimerase, converting NDP-d-mannose to NDP-l-gulose, a precursor for sugar moieties nih.gov. The tlmH gene encodes an α-ketoglutarate-dependent hydroxylase, involved in the formation of a labile carbinolamide intermediate, which is then glycosylated by TlmK nih.gov.

Resistance Genes: Genes such as tlmA and tlmB are identified as self-resistance elements. tlmB, in particular, encodes an N-acetyltransferase that acetylates metal-free tallysomycin, preventing the formation of the antibiotic's metal-binding domain and thus conferring resistance to the producing organism dsmz.deresearchgate.net.

Enzymatic Machinery and Pathway Elucidation

The biosynthesis of Tallysomycin A involves a complex interplay of enzymatic activities, primarily driven by modular NRPS and PKS systems, alongside specialized enzymes for glycosylation and tailoring.

Tallysomycin A biosynthesis utilizes a hybrid NRPS-PKS assembly line nih.govresearchgate.net. NRPS enzymes are characterized by their modular structure, where each module is responsible for incorporating a specific amino acid into the growing peptide chain ebi.ac.uk. These modules typically contain domains for adenylation (A), thiolation (T or PCP), and condensation (C), along with optional domains for epimerization (E), methylation (MT), or oxidation (Ox) nih.govebi.ac.uk. The PKS component contributes to the formation of specific structural elements, often involving acyl-CoA precursors researchgate.net. The precise arrangement and function of the nine NRPS modules and one PKS module dictate the sequence and modification of the precursors that form the core structure of Tallysomycin A, including the bithiazole ring system acs.orgnih.gov.

The glycosylation steps are critical for the final structure and biological activity of Tallysomycin A. The pathway involves the biosynthesis of specific deoxysugars, including 4-amino-4,6-dideoxy-l-talose and the l-gulose-3-O-carbamoyl-d-mannose disaccharide nih.govnih.govnih.gov. Glycosyltransferases, such as TlmK, TlmE, and TlmF, catalyze the transfer of these sugar moieties from activated sugar nucleotides to specific positions on the growing glycopeptide backbone nih.govnih.gov. TlmK, for instance, is essential for attaching the unique talose sugar via a glycosylcarbinolamide linkage, a modification that distinguishes tallysomysins from bleomycins acs.orgnih.gov. The presence of an epimerase (tlmG) is also noted, which is involved in generating the correct stereochemistry of sugar precursors nih.gov. These glycosylation enzymes are crucial for completing the Tallysomycin A structure, with TlmK playing a particularly vital role in stabilizing key intermediates by glycosylating their hemiaminal hydroxyl groups nih.gov.

Table 1: Key Genes Involved in Tallysomycin A Biosynthesis and Their Proposed Functions

Gene NameProposed FunctionReference(s)
tlmKGlycosyltransferase (attaches 4-amino-4,6-dideoxy-l-talose) nih.govebi.ac.uk
tlmHα-ketoglutarate-dependent hydroxylase (involved in carbinolamide formation) nih.gov
tlmE, tlmFGlycosyltransferases nih.gov
tlmGEpimerase (converts NDP-d-mannose to NDP-l-gulose) nih.gov
tlmBN-acetyltransferase (confers resistance to tallysomycins) dsmz.deresearchgate.net
tlmAResistance protein researchgate.net
tlmHJKOperon involved in biosynthesis and attachment of 4-amino-4,6-dideoxy-l-talose nih.gov
NRPS genesEncode nine modules for peptide backbone and heterocyclic moiety assembly nih.govresearchgate.netebi.ac.uk
PKS geneEncodes one module for polyketide synthesis nih.govresearchgate.net
tlmVINRPS module with AL and ACP-like domains (involved in β-aminoalaninamide moiety biosynthesis) ebi.ac.uk

Tailoring Enzymes and Post-Translational Modifications

The biosynthesis of tallysomycin A involves extensive post-translational modifications that tailor the core structure into the final active compound. These modifications are carried out by a suite of tailoring enzymes, including glycosyltransferases, methyltransferases, and oxidases, encoded within the tallysomycin biosynthetic gene cluster (tlm) nih.govacs.orgnih.gov. For instance, the tlmK gene encodes a glycosyltransferase proposed to be responsible for attaching the unique 4-amino-4,6-dideoxy-l-talose sugar moiety to the TLM aglycone nih.gov. Other enzymes are involved in the synthesis and attachment of the l-gulose-3-O-carbamoyl-d-mannose disaccharide, which is also present in bleomycins nih.govnih.gov. The precise sequence and enzymatic machinery for these glycosylation events are crucial for TLM's structure and function nih.gov. Furthermore, the formation of the bithiazole moiety, characteristic of TLMs and BLMs, involves specific cyclization and oxidation steps, although the exact enzymes for these processes within the TLM cluster are still being elucidated nih.govacs.org.

Identification and Characterization of Biosynthetic Intermediates

Understanding the step-by-step assembly of tallysomycin A requires the identification and characterization of its biosynthetic intermediates. Studies involving the inactivation of specific genes within the tlm cluster have been instrumental in this regard. For example, the inactivation of the tlmK gene, responsible for talose attachment, led to the accumulation of several new metabolites, including two carbinolamide pseudoaglycones, which were identified as key intermediates in the TLM biosynthetic pathway nih.gov. These intermediates represent earlier stages of glycopeptide assembly before the final sugar attachments and modifications occur. While many intermediates in the biosynthesis of TLM and ZBM are hypothetical, analogous compounds have been identified in bleomycin biosynthesis nih.gov.

Comparative with Related Glycopeptide Antibiotics (e.g., Bleomycin, Zorbamycin)

Tallysomycin A shares significant structural and biosynthetic similarities with other glycopeptide antitumor antibiotics, particularly bleomycin (BLM) and zorbamycin (B576740) (ZBM) nih.govacs.orgnih.govacs.org. The biosynthetic gene clusters for these compounds have been cloned and characterized, revealing a high degree of homology nih.govacs.orgnih.gov. Both TLM and BLM clusters contain genes for nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) involved in assembling the core aglycone, as well as genes for deoxysugar biosynthesis and attachment nih.govnih.gov. Key differences lie in the specific sugar moieties attached and the precise heterocycle formation. For instance, TLMs and BLMs possess a bithiazole unit, whereas ZBM has a thiazolinyl-thiazole moiety nih.govacs.org. Variations in sugar biosynthesis also dictate distinct glycosylation patterns among these related antibiotics nih.govacs.orgacs.org. Comparative analysis of these gene clusters provides a foundation for understanding the evolutionary flexibility in glycopeptide biosynthesis and for guiding combinatorial biosynthesis efforts nih.govacs.orgresearchgate.net.

Biosynthetic Engineering and Combinatorial Approaches for Tallysomycin A Analogues

The knowledge gained from characterizing the TLM biosynthetic gene cluster and its comparison with related compounds has paved the way for biosynthetic engineering to create novel tallysomycin analogues acs.orgresearchgate.netnih.govresearchgate.net. These approaches aim to expand the structural diversity of TLMs and potentially improve their therapeutic properties.

Genetic Manipulation of the tlm Cluster for Divergent Analogue Production

Genetic manipulation of the tlm gene cluster in Streptoalloteichus hindustanus has proven feasible for producing TLM analogues nih.govacs.orgnih.gov. By inactivating specific genes within the cluster, researchers can block certain biosynthetic steps, leading to the accumulation of intermediate compounds or the production of modified analogues. For example, the inactivation of the tlmE glycosyltransferase gene resulted in a TLM non-producing mutant, which could be complemented by reintroducing a functional copy of tlmE nih.gov. More significantly, the deletion of tlmK led to the accumulation of five new metabolites, including carbinolamide intermediates, demonstrating its role in talose attachment and offering a route to des-talose TLMs nih.gov. Such targeted gene disruptions allow for the exploration of structure-activity relationships and the generation of novel TLM derivatives nih.govnih.govresearchgate.net.

Hybrid Biosynthesis Strategies

Hybrid biosynthesis strategies involve combining elements from different biosynthetic pathways or utilizing heterologous expression systems to create novel compounds. In the context of the bleomycin family, this has included the engineered production of hybrid metabolites by expressing genes from one cluster into a producer of another acs.orgnih.govresearchgate.net. For instance, a hybrid metabolite named 6'-deoxy-TLM H-1 was produced by heterologous expression of zbmGL genes from the ZBM cluster into a TLM mutant strain nih.gov. This approach leverages the modular nature of the biosynthetic machinery to create molecules with combined features from different natural products, thereby expanding structural diversity acs.orgresearchgate.netnih.govresearchgate.net.

Fermentation Optimization for Enhanced Tallysomycin A Production

Optimizing fermentation processes is crucial for increasing the yield of tallysomycin A and its derivatives, facilitating further research and potential therapeutic development nih.govnih.govoup.com. Studies have employed single-factor optimization and response surface methodology to identify key parameters that significantly influence TLM production nih.gov. For instance, variables such as the concentration of distiller's grains and solubles, copper sulfate, and maltose (B56501) were found to be critical for enhancing the production of TLM H-1, a TLM analogue nih.gov. Through systematic optimization of the fermentation medium, yields of TLM H-1 were dramatically increased, by over 26-fold compared to the original medium nih.gov. These efforts in fermentation optimization are vital for making the production of tallysomycin and its analogues more efficient and scalable nih.govnih.govoup.com.

Molecular Mechanism of Action of Tallysomycin a

Interaction with Nucleic Acids: DNA Binding and Cleavage Mechanism

Tallysomycin (B1496223) A's primary mechanism of action involves binding to DNA and subsequently cleaving it. This cleavage can result in both single- and double-strand breaks. nih.govjst.go.jpaacrjournals.orgnih.gov

Tallysomycin A exhibits site-specific fragmentation of DNA. While sharing similarities with bleomycin (B88199), certain structural differences, particularly the presence of additional amino acids and a unique amino sugar (4-amino-4,6-dideoxy-L-talose) near the bithiazole moiety, contribute to a distinct site-specificity for DNA fragmentation compared to bleomycin. nih.gov Research indicates that specific segments of the DNA genome serve as better substrates for double-strand fragmentation by tallysomycin A than other segments. nih.gov

Tallysomycin A, in conjunction with appropriate metal ions and oxygen, is capable of inducing both single- and double-strand breaks in DNA. aacrjournals.orgnih.govaacrjournals.org Studies comparing tallysomycin analogs to bleomycin analogs revealed that, at equivalent levels of superhelical DNA breakage, tallysomycin analogs caused more double-strand breaks relative to single-strand breaks than bleomycins. nih.gov This enhanced production of double-strand breaks by tallysomycin is attributed to structural alterations near the bithiazole ring. nih.gov

Metal Ion Coordination and Activation in Biological Activity

The biological activity of Tallysomycin A is critically dependent on the coordination of metal ions. These metal complexes are essential for the antibiotic's ability to activate molecular oxygen and generate reactive species that damage DNA. ontosight.ainih.govjst.go.jp

The metal-coordinated Tallysomycin A complex activates molecular oxygen, leading to the formation of reactive oxygen species (ROS). cnjournals.comcdnsciencepub.comdtic.mil This activation process is central to its DNA-damaging capability. nih.govcdnsciencepub.com The Fe(II) complex of tallysomycin A, in the presence of molecular oxygen, is known to generate reactive species that cause DNA strand scission. nih.govcnjournals.comcdnsciencepub.com These reactive species, often hydroxyl radicals, abstract hydrogen atoms from the deoxyribose sugar of DNA, initiating a cascade of reactions that result in DNA strand breaks. acs.orgnih.gov The precise nature of the reactive species and their formation mechanisms are closely related to those observed with bleomycin. cdnsciencepub.com

Structure Activity Relationship Sar Studies of Tallysomycin a

Correlation of Structural Motifs with DNA Cleavage Activity

The DNA cleavage activity of Tallysomycin (B1496223) A is a multi-step process initiated by metal chelation and subsequent oxygen activation, leading to radical generation that damages DNA. Each structural component is integral to this cascade.

Metal-binding Domain: Comprising pyrimidoblamic acid and β-hydroxyl histidine, this domain is essential for chelating metal ions, particularly iron (Fe(II)) and copper (Cu(II)). ontosight.ainih.govacs.orgtandfonline.com Upon complexation with Fe(II) and molecular oxygen, this domain facilitates the formation of an activated species capable of abstracting hydrogen atoms from the deoxyribose sugar of DNA, thereby causing strand scission. ontosight.aitandfonline.com

DNA-binding Domain: This domain, characterized by the bithiazole moiety and the C-terminal amine tail, is primarily responsible for the affinity and recognition of DNA. nih.govacs.orgmdpi.com It is believed to interact with DNA through intercalation or minor groove binding, contributing to the sequence specificity observed in DNA cleavage. mdpi.com

Linker Region: Connecting the metal-binding and DNA-binding domains, the linker region, which includes valerate (B167501) and L-threonine subunits, acts as a crucial bridge. nih.govmdpi.com Modifications to the substituents within this region have been shown to significantly impact the efficiency of bleomycin-mediated DNA cleavage. mdpi.com

Disaccharide Moiety: This component contributes to both cell selectivity and DNA cleavage activity. acs.orgacs.org Studies indicate that deglycosylated bleomycins are considerably less effective at mediating DNA cleavage, underscoring the importance of the sugar residues. acs.org

Role of the Unique Glycosylcarbinolamide Linkage in Activity

Tallysomycins are distinguished from bleomycins by the presence of a unique glycosylcarbinolamide linkage. nih.gov Specifically, Tallysomycin A incorporates a 4-amino-4,6-dideoxy-l-talose sugar as part of this linkage. nih.gov While the broader disaccharide moiety is known to be important for DNA cleavage activity, acs.orgacs.org the precise role of the glycosylcarbinolamide structure itself in modulating Tallysomycin A's interaction with DNA and its subsequent cleavage remains an area of detailed investigation. The gene tlmK has been identified as responsible for the attachment of this specific sugar moiety. nih.gov

SAR of Tallysomycin A Analogues and Engineered Derivatives

Research into synthetic analogues and engineered derivatives has provided valuable insights into the SAR of Tallysomycin A and related compounds. Modifications to the linker region, particularly the valerate and L-threonine subunits, have been observed to severely reduce DNA cleavage capabilities. mdpi.com Furthermore, the absence of the disaccharide moiety (as in deglyco-bleomycins) leads to a significant decrease in DNA cleavage efficiency. acs.org

Engineered derivatives have also been explored, with some showing enhanced potency. For example, 6′-deoxy-BLM Z has been identified as a highly potent bleomycin (B88199) analogue. acs.org Additionally, the disaccharide moiety found in Zorbamycin (B576740) has been shown to significantly enhance the potency of bleomycin. acs.org These findings highlight the critical role of glycosylation and specific structural modifications in optimizing the DNA-cleaving activity of these antitumor agents.

Preclinical Biological Activity Investigations of Tallysomycin a

Antimicrobial Spectrum and Potency in In Vitro Models

Tallysomycin (B1496223) has demonstrated a broad spectrum of antimicrobial activity. Studies indicate that it possesses both antibacterial and antifungal properties jst.go.jpnih.gov. While specific minimum inhibitory concentrations (MICs) against a wide range of microorganisms are not detailed in the provided literature, the compound is characterized by its general efficacy against various bacterial and fungal species jst.go.jpnih.gov.

Antitumor Efficacy in In Vitro Cell Culture Models

Tallysomycin A has shown significant antitumor potential in various in vitro cell culture models, exhibiting cytotoxicity against a range of cancer cell lines.

Cytotoxicity Against Various Cancer Cell Lines

Tallysomycins A and B have been evaluated for their antitumor activity in experimental tumor systems in mice, demonstrating high activity against B16 melanoma, sarcoma 180 ascites tumor, and Lewis lung carcinoma nih.govresearchgate.net. Tallysomycin A was found to be 2 to 3 times more active than Tallysomycin B in these models nih.gov.

Further studies comparing Tallysomycin S10b (a structural analog) with bleomycin (B88199) and liblomycin against a panel of 13 human tumors indicated that Tallysomycin S10b achieved 90% growth inhibition of all tested tumors when normalized for myelotoxicity nih.govaacrjournals.org. A correlation was observed between the drug's IC90 values and those of bleomycin against individual fresh tumors nih.govaacrjournals.org.

Table 1: Comparative Antitumor Activity of Tallysomysins in Mouse Models

Tumor TypeTallysomycin A ActivityTallysomycin B ActivityBleomycin Activity
B16 melanomaHighly activeHighly activeActive
Sarcoma 180 ascites tumorHighly activeHighly activeActive
Lewis lung carcinomaHighly activeHighly activeActive
P388 leukemiaModerately activeModerately activeActive
Lymphoid leukemia L1210No effectNo effectActive

Data sourced from nih.gov. Activity is relative to bleomycin and based on experimental tumor systems in mice.

Mechanistic Investigations of Cytotoxicity (e.g., Apoptosis Induction)

Tallysomycin, as a glycopeptide antibiotic related to bleomycin, is classified as a radiomimetic compound researchgate.netresearchgate.net. Radiomimetic compounds, similar to ionizing radiation, are known to cause DNA damage, specifically double-strand breaks researchgate.netresearchgate.net. Studies have quantified the single- and double-strand breakage of DNA in Escherichia coli by bleomycin and tallysomycin, suggesting DNA interaction as a primary mechanism of its cytotoxic effect jst.go.jp. While direct evidence of Tallysomycin A inducing apoptosis is not extensively detailed in the provided results, its radiomimetic properties and DNA-damaging capabilities are consistent with mechanisms that can trigger programmed cell death pathways in cancer cells researchgate.netresearchgate.net.

Antitumor Efficacy in Preclinical Animal Models

Tallysomycin A has demonstrated significant antitumor efficacy in preclinical animal models. In experimental tumor systems in mice, Tallysomycin A was found to be highly active against B16 melanoma, sarcoma 180 ascites tumor, and Lewis lung carcinoma nih.gov. Its activity was noted to be 2 to 3 times that of Tallysomycin B and 3 to 17 times that of bleomycin in these models nih.gov. Tallysomycin A also showed moderate activity against P388 leukemia but was ineffective against lymphoid leukemia L1210 nih.gov.

Radiomimetic Properties and Effects on Genetic Material in Experimental Systems

Tallysomycin belongs to a class of compounds known as radiomimetics, which mimic the DNA-damaging effects of ionizing radiation researchgate.netresearchgate.net. These compounds can induce both single- and double-strand breaks in DNA jst.go.jpresearchgate.netresearchgate.net. Glycopeptide antibiotics like Tallysomycin and bleomycin are characterized by an enzyme-like catalytic effect, where the molecule can regenerate itself after interacting with DNA, leading to the creation of multiple DNA breaks researchgate.net. This ability to cause DNA damage is a fundamental aspect of their cytotoxic and antitumor properties researchgate.netresearchgate.net.

Studies on Resistance Mechanisms in Preclinical Models

Mechanisms of resistance to Tallysomycin have been investigated, particularly in the context of antibiotic-producing organisms. The gene clusters responsible for tallysomycin biosynthesis contain genes for N-acetyltransferases, such as TlmB, which play a role in self-resistance researchgate.netnih.govscione.com. These enzymes acetylate the metal-free forms of tallysomycin, thereby disrupting the metal-binding domain essential for its activity and preventing it from cleaving DNA researchgate.netnih.govscione.com. Additionally, drug-binding proteins like TlmA are involved in sequestering tallysomycin, further contributing to resistance mechanisms in producer organisms nih.gov.

Compound List:

Tallysomycin A

Tallysomycin B

Bleomycin (BLM)

Tallysomycin S10b (TLM S10b)

Liblomycin

Phleomycin (PLM)

Zorbamycin (B576740) (ZBM)

Synthetic Chemistry Approaches for Tallysomycin a and Its Analogues

Strategies for Total Synthesis of Tallysomycin (B1496223) A

The total synthesis of Tallysomycin A is a significant undertaking in organic chemistry, serving as a platform to test and develop new synthetic methodologies. Strategies often involve a convergent approach, where key fragments of the molecule are synthesized independently and then coupled together in the later stages. This approach allows for a more efficient and flexible synthesis, enabling the preparation of analogues by modifying the individual fragments before coupling.

Key aspects of total synthesis strategies for Tallysomycin A include the stereoselective construction of the amino acid components, the formation of the bithiazole core, the assembly of the peptide backbone, and the crucial diastereoselective formation of the unique glycosylcarbinolamide linkage. The choice of protecting groups is critical to ensure compatibility with the various reaction conditions employed throughout the synthesis.

The synthesis of complex natural products like Tallysomycin A is fraught with challenges that push the boundaries of current synthetic capabilities. cam.ac.ukijarsct.co.in These challenges include:

Stereochemical Complexity: Tallysomycin A possesses numerous chiral centers, and controlling the stereochemistry at each of these centers is a primary obstacle. The development of asymmetric transformations and stereoselective reactions is paramount to achieving the desired stereoisomer. ijarsct.co.in

Functional Group Compatibility: The molecule contains a diverse array of functional groups, including amines, amides, hydroxyl groups, and the bithiazole system. These groups require careful protection and deprotection strategies to avoid unwanted side reactions during the synthetic sequence. ijarsct.co.in

Macrocyclization: The formation of the large macrocyclic ring structure can be challenging due to entropic factors. High-dilution conditions or template-assisted methods are often necessary to favor intramolecular cyclization over intermolecular polymerization.

Scalability: Producing sufficient quantities of the natural product for biological evaluation is often a significant hurdle, requiring efficient and high-yielding reactions. ijarsct.co.in

Advancements in synthetic chemistry have been instrumental in overcoming these challenges. nih.govrsc.org Innovations such as transition metal-catalyzed cross-coupling reactions, powerful methods for peptide synthesis, and the development of novel stereoselective catalysts have been pivotal. ijarsct.co.in For Tallysomycin A, a key advancement has been the development of methods to construct the unique glycosylcarbinolamide moiety, a feature that distinguishes it from the related bleomycins. acs.orgacs.org

Challenge in SynthesisAdvancement/Strategy
Stereochemical ControlAsymmetric catalysis, Chiral pool synthesis
Functional Group ManagementOrthogonal protecting group strategies
Construction of BithiazoleHantzsch thiazole (B1198619) synthesis and modifications
Glycosylcarbinolamide LinkageNovel methods for stereoselective aminal formation
Peptide Bond FormationSolid-phase and solution-phase peptide synthesis

Synthesis of Key Structural Fragments and Intermediates

A convergent synthetic strategy necessitates the efficient preparation of key structural fragments of Tallysomycin A. acs.orgnih.govnih.gov Research has focused on developing robust routes to the threonylbithiazole moiety and mastering the construction of the glycosylcarbinolamide linkage.

The threonylbithiazole core is a characteristic feature of the bleomycin-tallysomycin family of antibiotics. Its synthesis is a critical step in the total synthesis of Tallysomycin A. acs.orgnih.govnih.gov The construction of this fragment typically involves the formation of the two thiazole rings, often via the Hantzsch thiazole synthesis or related methods, followed by their coupling and the introduction of the threonine side chain with the correct stereochemistry. The synthesis of this key intermediate provides a foundation for the subsequent attachment of the peptide and sugar components. acs.orgnih.gov

A defining structural feature of the tallysomycins is the presence of a talose sugar attached to the peptide backbone through a unique glycosylcarbinolamide linkage. acs.orgnih.govnih.gov The construction of this linkage is a non-trivial synthetic challenge, as it involves the formation of a stereochemically complex aminal. acs.org The first reported synthesis of a glycosylcarbinolamide was achieved in the context of studies toward the total synthesis of tallysomycin. acs.org This involved the coupling of a protected talose derivative with an amino group on a precursor to the threonylbithiazole moiety. acs.orgnih.gov The stereochemical outcome of this linkage is crucial for the biological activity of the final molecule, and thus, developing stereoselective methods for its formation has been a significant area of research. acs.org

Development of Semisynthetic Routes to Tallysomycin A Derivatives

Given the complexity and length of the total synthesis of Tallysomycin A, semisynthetic approaches offer a more practical route to generating novel analogues for structure-activity relationship (SAR) studies. These methods typically start with the natural product or a biosynthetic intermediate, which is then chemically modified.

One prominent semisynthetic strategy involves precursor-directed biosynthesis, also known as mutasynthesis. In this approach, the fermentation medium of the Tallysomycin-producing organism, Streptoalloteichus hindustanus, is supplemented with synthetic analogues of the terminal amine moiety. nih.gov The biosynthetic machinery of the organism then incorporates these synthetic precursors into the final Tallysomycin structure, leading to the production of new derivatives. nih.gov This method has been successfully used to generate a series of Tallysomycin analogues with modified terminal amines, such as Tallysomycin S10b. nih.govnih.gov

DerivativePrecursor Amine Fed
Tallysomycin S10b1,4-Diaminobutane
Various AnaloguesOther synthetic diamines

This approach provides a powerful tool for exploring the role of the terminal amine in the biological activity of Tallysomycin A and for potentially developing new derivatives with improved therapeutic properties. nih.gov

Chemoenzymatic Synthesis and Biocatalysis in Tallysomycin A Research

Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, represents a promising future direction for the synthesis of Tallysomycin A and its analogues. semanticscholar.org Biocatalysis can offer mild and highly selective transformations that are often difficult to achieve with traditional chemical methods. mdpi.com

In the context of Tallysomycin A, enzymes could be employed for:

Stereoselective reactions: Enzymes such as lipases or proteases could be used for the kinetic resolution of racemic intermediates or for the stereoselective introduction of chiral centers.

Glycosylation: Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds. The enzyme responsible for the formation of the glycosylcarbinolamide linkage in Tallysomycin A biosynthesis, TlmK, has been identified and characterized. nih.gov Harnessing this or engineered versions of this enzyme could provide a highly efficient and stereoselective route to this crucial linkage.

Peptide couplings: Enzymes can also be used to form peptide bonds, offering an alternative to traditional chemical peptide synthesis.

The identification and characterization of the Tallysomycin biosynthetic gene cluster from Streptoalloteichus hindustanus provides a toolbox of enzymes that could be exploited for chemoenzymatic synthesis. rsc.org By understanding the function of each enzyme in the biosynthetic pathway, researchers can envision incorporating specific enzymatic steps into a synthetic route to improve efficiency and selectivity. While a full chemoenzymatic total synthesis of Tallysomycin A has yet to be reported, the potential of this approach to streamline the synthesis of this complex natural product and its derivatives is significant. researchgate.netresearchgate.net

Tallysomycin a in the Context of Natural Product Drug Discovery

Tallysomycin (B1496223) A as a Lead Compound for Therapeutic Development

Tallysomycin A, along with its closely related counterparts, has demonstrated significant potential as an antitumor antibiotic jst.go.jpjst.go.jpdoi.org. Its structural relationship to bleomycin (B88199), a clinically established chemotherapeutic agent, immediately marked it as a compound of interest for further investigation jst.go.jpjst.go.jpnih.gov. Preclinical studies have indicated that Tallysomycin A exhibits broad antibacterial and antifungal activity, and has shown high efficacy in vivo against bacterial infections in mice jst.go.jp. Furthermore, specific derivatives, such as Tallysomycin S10b, have been developed and shown to possess significantly greater potency and comparable or reduced toxicity profiles compared to bleomycin, underscoring its value as a lead compound for therapeutic optimization nih.gov. This enhanced potency and potential for improved safety make Tallysomycin A and its analogues attractive candidates for developing next-generation anticancer therapies.

Contributions to Understanding Related Glycopeptide Antibiotics

The study of Tallysomycin A has provided crucial insights into the structure-activity relationships within the broader class of glycopeptide antibiotics, particularly the bleomycin family nih.govresearchgate.netresearchgate.net. Tallysomycins A and B share key structural features with bleomycin, including four amino acid moieties and a disaccharide fragment nih.gov. However, Tallysomycin A is distinguished by the presence of unique amino acids and a novel amino sugar, 4-amino-4,6-dideoxy-L-talose. Notably, Tallysomycin A contains an additional amino acid, L-β-lysine, which contributes to a longer peptide chain compared to bleomycin or Tallysomycin B jst.go.jpnih.gov. These structural elaborations offer a deeper understanding of how modifications in peptide chain length and sugar moieties can influence the biological activity and specificity of this class of compounds. By elucidating these structural nuances, researchers can better comprehend the mechanisms by which these antibiotics interact with their biological targets, such as DNA cleavage researchgate.netresearchgate.net.

Future Research Directions for Tallysomycin A Analogues

The inherent complexity and biological activity of Tallysomycin A present numerous avenues for future research, particularly in the development of novel analogues. The identification of biosynthetic derivatives, such as Tallysomycin S10b, which demonstrate improved potency and potentially reduced toxicity, highlights the promise of exploring chemical modifications and biosynthetic engineering jst.go.jpnih.gov. Future research could focus on systematically altering specific structural components, such as the disaccharide moiety, to further enhance antineoplastic activity or broaden the spectrum of antibacterial action researchgate.net. Additionally, understanding the self-resistance mechanisms observed in Tallysomycin-producing organisms could inform strategies for overcoming drug resistance in therapeutic applications researchgate.net. The goal is to leverage structure-activity relationship (SAR) studies to design analogues with optimized pharmacological profiles, addressing limitations of existing bleomycin-based therapies and expanding the therapeutic utility of the Tallysomycin scaffold.

Integration of Tallysomycin A Research into Modern Drug Discovery Pipelines

The investigation of Tallysomycin A aligns well with modern drug discovery paradigms that emphasize interdisciplinary approaches and advanced technologies mdpi.comopenaccessjournals.comnih.govamazon.com. Natural products like Tallysomycin A serve as valuable starting points for identifying novel chemical entities with therapeutic potential nih.gov. Integrating Tallysomycin A research into current drug discovery pipelines involves employing techniques such as high-throughput screening to identify promising derivatives, utilizing advanced structure elucidation methods for detailed characterization, and applying medicinal chemistry principles for lead optimization openaccessjournals.comnih.gov. Structure-activity relationship (SAR) studies are critical for systematically modifying the Tallysomycin A scaffold to improve potency, selectivity, and pharmacokinetic properties openaccessjournals.com. Furthermore, the application of computational tools, molecular modeling, and virtual screening can accelerate the identification and optimization of Tallysomycin A analogues openaccessjournals.comnih.gov. By combining traditional knowledge of natural products with cutting-edge scientific methodologies, researchers can more efficiently navigate the complex journey from initial discovery to potential therapeutic application.

Q & A

Q. What experimental approaches are recommended to study the biosynthesis of Tallysomycin A in its native microbial host?

Methodological Answer: Utilize genome-mining strategies focused on self-resistance genes (e.g., N-acetyltransferases) in tandem with heterologous expression systems (e.g., Streptomyces models) to validate biosynthetic pathways. Comparative genomic analysis of bleomycin-family producers can identify conserved resistance mechanisms .

Q. How can researchers assess the DNA damage mechanisms induced by Tallysomycin A in cancer cell lines?

Methodological Answer: Employ single-cell gel electrophoresis (comet assay) to detect DNA strand breaks and γ-H2AX immunofluorescence to quantify double-strand breaks. Chelation studies using EDTA or deferoxamine can confirm the iron-dependent activation mechanism critical for its genotoxicity .

Q. What standardized assays are used to evaluate Tallysomycin A's bioactivity while accounting for microbial self-resistance?

Methodological Answer: Combine disk diffusion assays with isogenic bacterial strains (wild-type vs. N-acetyltransferase knockouts) to differentiate intrinsic antibiotic activity from self-resistance effects. Include metal ion supplementation (Fe²⁺/Cu²⁺) in growth media to assess activation requirements .

Advanced Research Questions

Q. What strategies are effective in overcoming bacterial self-resistance mechanisms when engineering Tallysomycin A-producing strains for enhanced yield?

Methodological Answer: Apply CRISPR-Cas9 to disrupt the N-acetyltransferase gene coupled with fermentation optimization (e.g., pH 7.2–7.8, Fe²⁺ supplementation at 50–100 μM). Monitor intracellular acetylation levels via LC-MS/MS to balance production and toxicity .

Q. How should contradictory data on Tallysomycin A's cytotoxicity across cancer models be reconciled?

Methodological Answer: Perform systematic meta-analysis (PRISMA guidelines) with stratification by:

  • Cell line origin (epithelial vs. mesenchymal)
  • Expression levels of drug transporters (e.g., P-glycoprotein)
  • Intracellular metal ion concentrations (measured via ICP-MS) Use multivariate regression to identify key modulators of cytotoxicity .

Q. What analytical methods are critical for characterizing post-biosynthetic modifications of Tallysomycin A?

Methodological Answer: High-resolution LC-MS/MS with collision-induced dissociation (CID) to map acetylation sites, paired with 2D-NMR (¹H-¹³C HSQC, HMBC) to confirm structural changes in the metal-binding domain. Validate modifications using in vitro enzymatic assays with purified acetyltransferases .

Q. How can researchers optimize in vivo delivery of Tallysomycin A while mitigating off-target toxicity?

Methodological Answer: Develop liposomal formulations with pH-sensitive release mechanisms. Conduct pharmacokinetic studies in murine models using HPLC to track tissue distribution. Compare tumor-to-normal tissue ratios with unencapsulated drug controls .

Q. What computational tools are suitable for predicting Tallysomycin A's interaction with novel molecular targets?

Methodological Answer: Use molecular docking (AutoDock Vina) with homology models of DNA repair proteins (e.g., FANCI, XPF-ERCC1). Validate predictions via surface plasmon resonance (SPR) binding assays and isothermal titration calorimetry (ITC) .

Methodological Frameworks

  • For Literature Reviews: Follow PRISMA-ScR guidelines for scoping reviews, prioritizing databases like PubMed, EMBASE, and Web of Science. Exclude non-peer-reviewed sources (e.g., commercial websites) to ensure rigor .
  • For Experimental Design: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses. Use PICO (Population, Intervention, Comparison, Outcome) for preclinical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.